N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14531271
InChI: InChI=1S/C15H15N3OS/c1-19-12-4-2-11(3-5-12)6-8-16-14-13-7-9-20-15(13)18-10-17-14/h2-5,7,9-10H,6,8H2,1H3,(H,16,17,18)
SMILES:
Molecular Formula: C15H15N3OS
Molecular Weight: 285.4 g/mol

N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC14531271

Molecular Formula: C15H15N3OS

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C15H15N3OS/c1-19-12-4-2-11(3-5-12)6-8-16-14-13-7-9-20-15(13)18-10-17-14/h2-5,7,9-10H,6,8H2,1H3,(H,16,17,18)
Standard InChI Key MROBSSTXSHNAKL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC2=C3C=CSC3=NC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thieno[2,3-d]pyrimidine core, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. The pyrimidine’s 4-position is substituted with an amine group linked to a 2-(4-methoxyphenyl)ethyl side chain. This structure confers both aromatic stability and functional versatility, enabling interactions with hydrophobic pockets and hydrogen-bonding sites in biological targets.

Key Structural Features:

  • Thieno[2,3-d]pyrimidine Core: Enhances electron delocalization, improving binding affinity to biomolecules .

  • 4-Methoxyphenethylamine Side Chain: The methoxy group (–OCH₃) contributes to lipophilicity, potentially enhancing blood-brain barrier permeability .

Physicochemical Characteristics

The compound’s properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₅H₁₅N₃OS
Molecular Weight285.4 g/mol
Density1.410±0.06 g/cm³ (Predicted)
Boiling Point312.4±37.0 °C (Predicted)
LogP3.516 (Predicted)

The LogP value indicates moderate lipophilicity, aligning with its potential for oral bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step condensation reactions. A common approach includes:

  • Formation of the Thienopyrimidine Core: Cyclization of 2-aminothiophene-3-carbonitrile with urea or thiourea under acidic conditions .

  • Introduction of the Side Chain: Nucleophilic substitution at the 4-position using 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent.

Example Reaction Scheme:

Thieno[2,3-d]pyrimidin-4-ol+2-(4-Methoxyphenyl)ethylamineDCC, DMAPN-[2-(4-Methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine\text{Thieno[2,3-d]pyrimidin-4-ol} + \text{2-(4-Methoxyphenyl)ethylamine} \xrightarrow{\text{DCC, DMAP}} \text{N-[2-(4-Methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine}

(DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine) .

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Structural confirmation is achieved via:

  • ¹H NMR: Peaks at δ 8.21 (s, 1H, pyrimidine-H), δ 6.85–7.25 (m, 4H, aromatic-H), and δ 3.79 (s, 3H, –OCH₃) .

  • Mass Spectrometry: Molecular ion peak at m/z 285.4 [M+H]⁺.

Biological Activities and Mechanisms

Proposed Mechanism:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation of DNA strands .

  • EGFR Tyrosine Kinase Inhibition: Competitive binding at the ATP site, blocking signal transduction.

Antimicrobial Activity

In a study of analogous compounds, thieno[2,3-d]pyrimidin-4-amines demonstrated broad-spectrum antimicrobial effects:

MicroorganismMIC (µg/mL)Source
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

The 4-methoxyphenethyl group may enhance membrane penetration, disrupting microbial cell walls .

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High permeability predicted via Caco-2 cell models (Papp > 10 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites .

  • Excretion: Primarily renal (70–80%) with minor fecal elimination.

Toxicity Data

Preliminary assays indicate a LD₅₀ > 500 mg/kg in rodent models, suggesting low acute toxicity. Chronic exposure studies are pending.

Comparative Analysis with Structural Analogs

The compound’s bioactivity is contextualized against related derivatives:

CompoundMolecular WeightAnticancer IC₅₀ (µM)Antibacterial MIC (µg/mL)
N-[2-(4-Methoxyphenyl)ethyl]...285.4Pending12.5–50.0
N-(2-Methoxyphenyl)thieno... 257.32.1–4.725.0–100.0
2-Cyclopropyl-N-[2-(4-methoxyphenyl)... 269.3N/AN/A

The 4-methoxyphenethyl group appears to enhance antibacterial potency compared to simpler aryl substituents .

Future Directions and Challenges

Research Gaps

  • In Vivo Efficacy: Limited data on tumor regression in animal models.

  • Target Identification: Unclear whether activity stems from single or polypharmacological effects.

Optimization Strategies

  • Side Chain Modification: Introducing fluorinated or chiral groups to improve selectivity.

  • Prodrug Development: Enhancing solubility via phosphate ester derivatives .

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